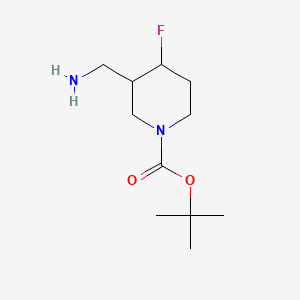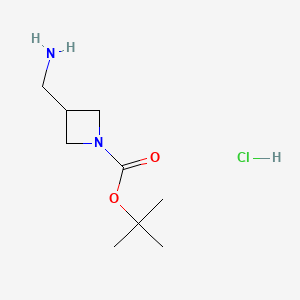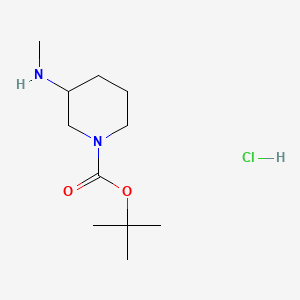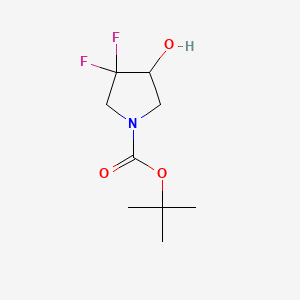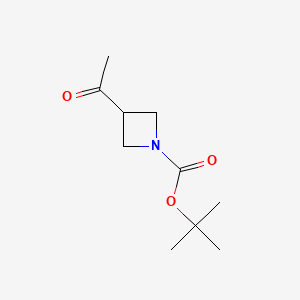![molecular formula C12H13BrN2O2 B592297 tert-Butyl-4-brom-1H-pyrrolo[2,3-b]pyridin-1-carboxylat CAS No. 1228014-35-4](/img/structure/B592297.png)
tert-Butyl-4-brom-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields of research . It is often used in life sciences related research, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is represented by the InChI code1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” has a molecular weight of 297.15 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
Diese Verbindung wurde als Ausgangsmaterial für die Synthese biologisch aktiver Verbindungen verwendet. So wurde sie beispielsweise für die Synthese von tert-Butyl-4-[(E)-But-1-en-3-in-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat verwendet, einem möglichen Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B .
Kinase-Inhibitoren
Das Azaindol-Gerüst, das auch 4-Brom-1-N-Boc-7-Azaindol umfasst, wird häufig bei der Entwicklung von Kinase-Inhibitoren verwendet. Diese Inhibitoren haben wichtige Anwendungen bei der Behandlung verschiedener Krankheiten, darunter Krebs .
Palladium-katalysierte Kreuzkupplungsreaktionen
4-Brom-1-N-Boc-7-Azaindol wurde in palladium-katalysierten Kreuzkupplungsreaktionen mit Amiden, Aminen, Aminosäureestern und Phenolen eingesetzt. Dieser Prozess bildet C–N- und C–O-Bindungen, die bei der Synthese verschiedener Pharmazeutika entscheidend sind .
Strategien zur Medikamentenoptimierung
Azaindole, einschließlich 4-Brom-1-N-Boc-7-Azaindol, sind im Hinblick auf Strategien zur Medikamentenoptimierung interessant. Sie können verwendet werden, um verschiedene Eigenschaften von Medikamenten zu modulieren und fein abzustimmen, wie z. B. die Lipinski-Regel der fünf, Löslichkeit, pKA, Lipophilie, Zielbindung und ADME-Tox-Eigenschaften .
Synthese natürlicher Prenylindolderivate
Die Zwischenprodukte, die in der Synthese dieses Stoffes verwendet werden, sind für die Synthese natürlicher Prenylindolderivate wie Indiacen A und B geeignet .
Bioisostere von Indol- oder Purinsystemen
Die Azaindol-Positionsisomere, bei denen ein Pyridin- und ein Pyrrolring durch eine fusionierte C-C-Bindung verbunden sind, erfüllen alle Kriterien, um ausgezeichnete Bioisostere der Indol- oder Purinsysteme zu sein .
Wirkmechanismus
Target of Action
Azaindole derivatives, which include this compound, are known to be used as kinase inhibitors .
Mode of Action
Azaindoles are recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They are known to interact with kinases, inhibiting their function .
Biochemical Pathways
As a kinase inhibitor, it can be inferred that it may affect various signaling pathways within the cell that are regulated by kinases .
Pharmacokinetics
Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core .
Result of Action
Given its potential role as a kinase inhibitor, it may lead to the inhibition of cell proliferation and other kinase-regulated cellular processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCGZCLBMYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729073 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228014-35-4 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


